Cas no 32827-23-9 (1,1,1-Trifluoro-4-nitrobutane)
1,1,1-Trifluoro-4-nitrobutane Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-4-nitrobutane
- 1,1,1-Trifluoro-4-nitrobutane
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- Inchi: 1S/C4H6F3NO2/c5-4(6,7)2-1-3-8(9)10/h1-3H2
- InChI Key: HWSQUNJZNMYSDT-UHFFFAOYSA-N
- SMILES: FC(CCC[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 117
- XLogP3: 1.9
- Topological Polar Surface Area: 45.8
1,1,1-Trifluoro-4-nitrobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2147-7970-0.25g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95%+ | 0.25g |
$803.0 | 2023-09-06 | |
| Life Chemicals | F2147-7970-0.5g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95%+ | 0.5g |
$846.0 | 2023-09-06 | |
| Life Chemicals | F2147-7970-1g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95%+ | 1g |
$891.0 | 2023-09-06 | |
| Life Chemicals | F2147-7970-2.5g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95%+ | 2.5g |
$1782.0 | 2023-09-06 | |
| Life Chemicals | F2147-7970-5g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95%+ | 5g |
$2673.0 | 2023-09-06 | |
| Life Chemicals | F2147-7970-10g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95%+ | 10g |
$3742.0 | 2023-09-06 | |
| Enamine | EN300-1929104-0.05g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95% | 0.05g |
$229.0 | 2023-07-07 | |
| Enamine | EN300-1929104-0.1g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95% | 0.1g |
$342.0 | 2023-07-07 | |
| Enamine | EN300-1929104-0.25g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95% | 0.25g |
$487.0 | 2023-07-07 | |
| Enamine | EN300-1929104-0.5g |
1,1,1-trifluoro-4-nitrobutane |
32827-23-9 | 95% | 0.5g |
$768.0 | 2023-07-07 |
1,1,1-Trifluoro-4-nitrobutane Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1,1,1-Trifluoro-4-nitrobutane
Recent Advances in the Application of 1,1,1-Trifluoro-4-nitrobutane (CAS: 32827-23-9) in Chemical Biology and Pharmaceutical Research
1,1,1-Trifluoro-4-nitrobutane (CAS: 32827-23-9) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique trifluoromethyl and nitro functional groups. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and fluorinated pharmaceuticals. This report synthesizes the latest research findings (2022-2024) regarding this compound's applications, mechanism studies, and therapeutic potentials.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating covalent inhibitors for cysteine proteases. Researchers at Scripps Research Institute developed a series of irreversible inhibitors by leveraging the electrophilic nitro group of 1,1,1-trifluoro-4-nitrobutane, achieving >90% inhibition of cathepsin B at nanomolar concentrations. The trifluoromethyl group was found to significantly enhance membrane permeability, addressing a key challenge in protease inhibitor development.
In pharmaceutical synthesis, 1,1,1-trifluoro-4-nitrobutane has shown remarkable potential as a precursor for fluorinated β-amino acids. A Nature Communications paper (2022) detailed an efficient asymmetric synthesis route using this compound to produce enantiomerically pure (S)-4-amino-5,5,5-trifluoropentanoic acid, a crucial component in novel peptide-based therapeutics. The reported method achieved 98% ee and 85% overall yield, representing a significant improvement over previous synthetic approaches.
Recent mechanistic studies published in ACS Chemical Biology (2023) have elucidated the compound's unique reactivity profile. The electron-withdrawing effects of both the trifluoromethyl and nitro groups create a polarized system that facilitates nucleophilic additions at the β-position, making it particularly valuable for Michael addition reactions in bioactive compound synthesis. Density functional theory (DFT) calculations supported these experimental findings, providing a theoretical framework for predicting reaction outcomes.
The compound's application in PET tracer development has gained attention, as reported in a 2024 Journal of Nuclear Medicine article. Researchers at MIT developed a novel 18F-labeled derivative of 1,1,1-trifluoro-4-nitrobutane for imaging fatty acid amide hydrolase (FAAH) activity in vivo. The tracer showed excellent blood-brain barrier penetration and specific binding, with tumor-to-background ratios exceeding 5:1 in preclinical models, suggesting potential for neurological disorder diagnostics.
Ongoing clinical translation efforts focus on derivatives of 1,1,1-trifluoro-4-nitrobutane as potential therapeutics. A phase I trial (NCT05432892) initiated in 2023 is evaluating a small-molecule inhibitor of histone deacetylases (HDACs) containing this scaffold for solid tumors. Preliminary results presented at the 2024 AACR annual meeting showed acceptable safety profiles and early signs of target engagement at doses ≤100 mg/m².
Future research directions identified in recent reviews include exploring the compound's potential in PROTAC design (leveraging its polarity for E3 ligase recruitment) and as a warhead in targeted covalent inhibitors. The unique physicochemical properties imparted by the trifluoromethyl-nitrobutane scaffold continue to inspire innovative applications across chemical biology and drug discovery.
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